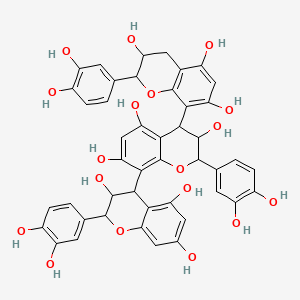

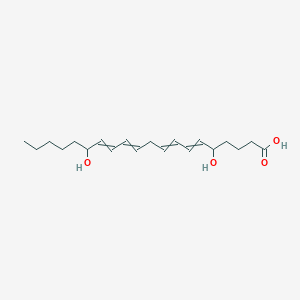

Procyanidin trimer T2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

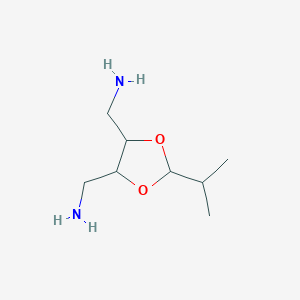

Procyanidin trimer T2 is a type of procyanidin, which belongs to the class of polyphenolic compounds known as proanthocyanidins. These compounds are naturally occurring in various plants, including fruits, vegetables, nuts, legumes, and grains. Procyanidins are known for their antioxidant properties and potential health benefits, including anti-inflammatory, anticancer, and cardiovascular protective effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Procyanidin trimer T2 can be synthesized through the condensation of flavan-3-ol units, such as catechin and epicatechin. The synthesis involves the formation of interflavan bonds, typically catalyzed by reagents like trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the formation of the desired trimer .

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from natural sources, such as grape seeds, cocoa, and other polyphenol-rich plants. The extraction process typically uses solvents like methanol, ethanol, or acetone, followed by chromatographic techniques to isolate and purify the trimer .

Analyse Chemischer Reaktionen

Types of Reactions: Procyanidin trimer T2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups and the overall polyphenolic structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction conditions often involve acidic or neutral pH.

Reduction: Reducing agents like sodium borohydride can be used under mild conditions to reduce the trimer.

Substitution: Substitution reactions can occur with reagents like acyl chlorides or alkyl halides under basic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the procyanidin trimer, which can exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a natural antioxidant in food preservation and stabilization of food colors.

Biology: Investigated for its role in modulating cellular oxidative stress and protecting against DNA damage.

Medicine: Explored for its potential therapeutic effects in preventing cardiovascular diseases, cancer, and neurodegenerative disorders.

Industry: Utilized in cosmetics for its anti-aging properties and in the pharmaceutical industry for developing health supplements

Wirkmechanismus

Procyanidin trimer T2 exerts its effects primarily through its antioxidant properties. It scavenges free radicals, thereby reducing oxidative stress and preventing cellular damage. The compound also modulates various signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense mechanisms. Additionally, this compound influences lipid metabolism and enhances macrophage activity, contributing to its anti-inflammatory and cardioprotective effects .

Vergleich Mit ähnlichen Verbindungen

Procyanidin B1, B2, B3, B4: These are dimers of procyanidins with similar antioxidant properties but differ in their degree of polymerization and specific biological activities.

Procyanidin C1, C2: These are trimers like procyanidin trimer T2 but may have different interflavan linkages and structural configurations

Uniqueness: this compound is unique due to its specific trimeric structure, which may confer distinct biological activities compared to its dimeric and other trimeric counterparts. Its specific configuration allows for unique interactions with molecular targets and pathways, enhancing its therapeutic potential .

Eigenschaften

IUPAC Name |

2-(3,4-dihydroxyphenyl)-8-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-4-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H38O18/c46-18-10-27(54)33-32(11-18)61-42(16-2-5-21(48)25(52)8-16)39(59)37(33)35-29(56)14-30(57)36-38(40(60)43(63-45(35)36)17-3-6-22(49)26(53)9-17)34-28(55)13-23(50)19-12-31(58)41(62-44(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,31,37-43,46-60H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJZMWJRUKIQGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C(C(=CC(=C34)O)O)C5C(C(OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H38O18 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401341558 |

Source

|

| Record name | Procyanidin trimer T2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401341558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

866.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-hydroxy-4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamoyl]-5-phenyl-pentyl]-4-(pyridin-3-ylmethyl)-N-tert-butyl-piperazine-2-carboxamide](/img/structure/B13394578.png)

![2-[7-[3-(5-Carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B13394586.png)

![Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate](/img/structure/B13394599.png)

![8,19-Dihydroxy-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-en-5-one](/img/structure/B13394614.png)

![(8-methoxy-3,6,10-trimethyl-4-oxo-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-5-yl) acetate](/img/structure/B13394633.png)

![2-Acetamido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13394644.png)